2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS2/c1-22(9-13(23)20-8-10-4-3-7-24-10)15-21-14-11(16(17,18)19)5-2-6-12(14)25-15/h2-7H,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKXSXQQFXFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide is a member of the benzo[d]thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.43 g/mol. The structure features a trifluoromethyl group, a benzo[d]thiazole moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzo[d]thiazole derivatives. For instance, derivatives containing the benzo[d]thiazole nucleus have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | MIC < 10 µg/mL |
| Other derivatives | Escherichia coli | MIC < 20 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that compounds with the benzo[d]thiazole structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . The anti-inflammatory potential is particularly relevant in conditions like arthritis and chronic inflammatory diseases.
Anticancer Properties
Recent investigations into the anticancer activity of thiazole derivatives suggest that they may induce apoptosis in cancer cells. The compound under review has shown promise in inhibiting the growth of certain cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzo[d]thiazole derivatives against Mycobacterium tuberculosis. The derivative containing the trifluoromethyl group exhibited a minimum inhibitory concentration (MIC) significantly lower than standard treatments, indicating potential as a new therapeutic agent .
- Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound led to a decrease in cell viability and increased apoptosis markers, suggesting its potential role as an anticancer agent .
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research.
Anticancer Activity
Research has shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated potent activity against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
Case Study: Anticancer Properties
- Compound Tested : 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide
- Cell Lines : MCF7 (breast cancer), A549 (lung cancer)
- Mechanism : Inhibition of tubulin polymerization
- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Strong | Inhibition of dihydropteroate synthase |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.
Key SAR Findings
- Substitution Patterns : The presence of electron-withdrawing groups like trifluoromethyl enhances anticancer activity.
- Thiazole Ring Modifications : Alterations at the 2-position of the thiazole ring can significantly affect antimicrobial potency.
- Linker Variations : The nature of the linker between the thiazole and other functional groups impacts both solubility and bioactivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzo[d]thiazole Ring
The electron-deficient benzo[d]thiazole ring undergoes nucleophilic substitution, particularly at the 2-position. Reactions typically require basic or catalytic conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃, CuI, K₂CO₃, DMF, 80°C | Substituted amino derivative | 65–72% | |
| Alkylation | R-X, NaH, THF, reflux | Alkylated benzo[d]thiazole derivative | 58% |
Key Findings :
-
The trifluoromethyl group enhances electrophilicity at the 2-position, facilitating substitutions.
Acetamide Hydrolysis and Functionalization
The acetamide group participates in hydrolysis and acylation reactions:
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming intermediates stabilized by the thiophene ring’s electron-donating effects .
Thiophene Ring Modifications
The thiophen-2-ylmethyl group undergoes electrophilic substitutions (e.g., sulfonation, halogenation):
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C, 1h | 5-Bromo-thiophene derivative | 70% | |
| Friedel-Crafts Acylation | Ac₂O, AlCl₃, RT, 3h | 4-Acetyl-thiophene derivative | 55% |
Limitations :
-
Steric hindrance from the methylene group reduces reactivity at the 3- and 4-positions of the thiophene ring .
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | PCl₅, toluene, 110°C, 8h | Thiazolo[5,4-b]thiophene derivative | 48% |
Structural Analysis :
Trifluoromethyl Group Reactivity
The CF₃ group is generally inert but influences electronic properties:
| Observation | Impact | Reference |
|---|---|---|
| Electron-Withdrawing Effect | Activates benzo[d]thiazole for electrophilic substitutions | |
| Steric Hindrance | Reduces reactivity at adjacent positions |
Biological Activity-Related Reactions
While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
| Target | Interaction Mechanism | Reference |
|---|---|---|
| COX-II Enzyme | Hydrogen bonding with His75 and Ser339 | |
| Tubulin Polymerization | π-Cation interactions with β-tubulin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
